5-Chloro-2-methyl-3-nitrobenzonitrile 5-Chloro-2-methyl-3-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1082040-48-9
VCID: VC3055877
InChI: InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
SMILES: CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-Chloro-2-methyl-3-nitrobenzonitrile

CAS No.: 1082040-48-9

Cat. No.: VC3055877

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methyl-3-nitrobenzonitrile - 1082040-48-9

Specification

CAS No. 1082040-48-9
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 5-chloro-2-methyl-3-nitrobenzonitrile
Standard InChI InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Standard InChI Key URHNBNZXLYAALF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N

Introduction

Chemical Identity and Structural Properties

Basic Identification

5-Chloro-2-methyl-3-nitrobenzonitrile belongs to the class of substituted benzonitriles, characterized by a benzene ring with multiple functional groups. Its primary identification parameters are summarized in the following table:

ParameterValue
Chemical Name5-Chloro-2-methyl-3-nitrobenzonitrile
CAS Number1082040-48-9
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
SMILES NotationCc1c(cc(cc1N+[O-])Cl)C#N
Synonyms5-Chloro-2-methyl-3-nitro-benzonitrile; Benzonitrile, 5-chloro-2-methyl-3-nitro-

The compound features four key substituents on the benzene ring: a nitrile group (-C≡N), a methyl group (-CH₃) at position 2, a nitro group (-NO₂) at position 3, and a chlorine atom at position 5 .

Structural Characteristics

The molecular structure of 5-Chloro-2-methyl-3-nitrobenzonitrile is defined by the spatial arrangement of its functional groups around the benzene core. The presence of both electron-withdrawing groups (nitrile, nitro, chloro) and an electron-donating group (methyl) creates an asymmetric electronic distribution across the molecule. This electronic distribution significantly influences its chemical reactivity and potential applications in synthetic pathways.

The nitro group at position 3 is situated between the methyl group at position 2 and the chlorine atom at position 5, creating a specific steric environment that distinguishes this compound from its isomers. This precise arrangement of substituents contributes to unique reactivity patterns that differentiate it from structurally similar compounds .

Physical and Chemical Properties

Physical Properties

Based on its molecular structure and the characteristics of similar benzonitrile compounds, 5-Chloro-2-methyl-3-nitrobenzonitrile likely exhibits the following physical properties:

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid at room temperature
ColorPale yellow to off-white
SolubilityPoorly soluble in water; soluble in organic solvents (acetone, dichloromethane, ethyl acetate)
Melting PointExpected range: 90-130°C (based on similar compounds)
Boiling PointExpected to decompose before boiling
DensityApproximately 1.3-1.5 g/cm³ (estimated)

These properties are inferred based on the compound's structure and the known properties of similar substituted benzonitriles, as specific experimental data for this compound is limited in the available literature.

Chemical Reactivity

The chemical reactivity of 5-Chloro-2-methyl-3-nitrobenzonitrile is primarily determined by its multiple functional groups, each offering distinct reaction pathways:

Nitrile Group Reactions

The nitrile (-C≡N) functionality can undergo various transformations:

  • Hydrolysis to carboxylic acids under acidic or basic conditions

  • Reduction to primary amines using strong reducing agents

  • Addition reactions with nucleophiles to form imines or amidines

  • Coordination with transition metals through the nitrogen lone pair

Nitro Group Reactions

The nitro (-NO₂) group presents several reaction possibilities:

  • Reduction to amino group using various reducing systems

  • Nucleophilic aromatic substitution reactions, where the nitro group acts as an activating and directing group

  • Potential involvement in intramolecular reactions with neighboring groups

Halogen Reactivity

The chlorine atom at position 5 can participate in:

  • Nucleophilic aromatic substitution reactions, particularly activated by the electron-withdrawing nitro and nitrile groups

  • Metal-catalyzed coupling reactions (e.g., Suzuki, Negishi couplings)

  • Elimination reactions under specific conditions

Comparative Analysis with Related Compounds

Comparison with Structural Analogs

A comparative analysis with structurally related compounds provides insights into how subtle structural differences affect chemical and physical properties.

Comparison with 5-Chloro-2-methylbenzonitrile

5-Chloro-2-methylbenzonitrile (CAS: 50712-70-4) differs from the title compound by the absence of the nitro group:

Property5-Chloro-2-methyl-3-nitrobenzonitrile5-Chloro-2-methylbenzonitrile
Molecular FormulaC₈H₅ClN₂O₂C₈H₆ClN
Molecular Weight196.59 g/mol151.59 g/mol
Electronic PropertiesMore electron-deficient aromatic ringLess electron-deficient aromatic ring
Reactivity at C-5 (Cl)Enhanced toward nucleophilic substitutionLess reactive toward nucleophilic substitution
Potential ApplicationsMore diverse due to additional functional groupLimited compared to nitro-substituted analog

The addition of the nitro group significantly alters the electronic distribution in the molecule, enhancing the electrophilicity of certain positions and creating new possibilities for chemical transformations.

Comparison with 5-chloro-2-methyl-4-nitrobenzonitrile

5-chloro-2-methyl-4-nitrobenzonitrile (CAS: 101495-54-9) is a positional isomer with the nitro group at position 4 instead of position 3 :

Property5-Chloro-2-methyl-3-nitrobenzonitrile5-chloro-2-methyl-4-nitrobenzonitrile
Nitro Group PositionPosition 3 (meta to methyl)Position 4 (para to methyl)
Electronic DistributionDifferent resonance patternsDifferent electronic distribution
Steric EnvironmentNitro group adjacent to methylNitro group distant from methyl
Potential ReactivityDistinct regioselectivity in reactionsDifferent regioselectivity profile

The different position of the nitro group creates distinct electronic and steric environments, potentially leading to different reactivity patterns and biological activity profiles.

Hazard TypePotential Concerns
ToxicityModerate to high toxicity expected; may be harmful if ingested, inhaled, or absorbed through skin
Environmental ImpactPotential persistence in environment; proper disposal required
FlammabilityLow to moderate flammability risk
ReactivityPotential decomposition under strong heating; incompatible with strong oxidizers
CarcinogenicityUnknown; aromatic nitro compounds often require evaluation for mutagenic potential

Current Research and Future Perspectives

Research Gaps

The current literature reveals several research gaps regarding 5-Chloro-2-methyl-3-nitrobenzonitrile:

  • Limited physical and spectroscopic data specific to this compound

  • Absence of optimized synthesis protocols

  • Minimal exploration of its potential biological activities

  • Lack of detailed structure-activity relationship studies involving this specific compound

Future Research Directions

Future research on 5-Chloro-2-methyl-3-nitrobenzonitrile might productively focus on:

  • Development of efficient and selective synthesis methods

  • Comprehensive characterization of physical and spectroscopic properties

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of possible applications in materials science

  • Evaluation of biological activities of derivatives based on this scaffold

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